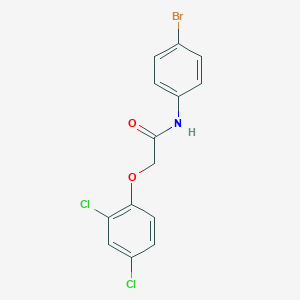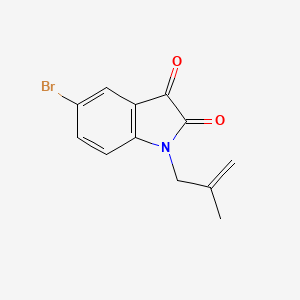![molecular formula C23H17ClN4O B3829280 2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)
2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole
Overview
Description
This compound is a benzimidazole derivative with a pyrazole ring and a chlorobenzoyl group attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which are important in a variety of fields such as medicinal chemistry and material science . The pyrazole ring is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Chlorobenzoyl group is an acyl group derived from chlorobenzoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through a reaction of o-phenylenediamine with a carboxylic acid derivative. The pyrazole ring could be formed through a reaction of a hydrazone with an α,β-unsaturated carbonyl compound . The attachment of the chlorobenzoyl group could be achieved through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the pyrazole ring, and the chlorobenzoyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a benzimidazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or nucleophilic addition . The presence of the chlorobenzoyl group might make the compound susceptible to reactions involving the carbonyl group or the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazole derivatives are solid at room temperature and have a high melting point . They are usually soluble in common organic solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-17-11-5-4-10-16(17)23(29)28-21(14-20(27-28)15-8-2-1-3-9-15)22-25-18-12-6-7-13-19(18)26-22/h1-13,21H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRULNHJCWQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1H-benzimidazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl](2-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)



![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![1-[(4-methylphenyl)sulfonyl]proline](/img/structure/B3829243.png)
![N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3829254.png)



![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)
![2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829292.png)

![6-bromo-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3829295.png)